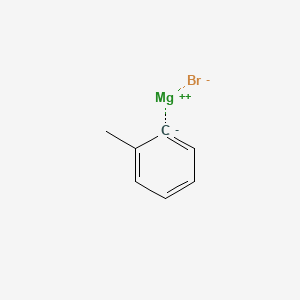

o-Tolylmagnesium Bromide

Descripción general

Descripción

o-Tolylmagnesium Bromide: is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and useful for forming carbon-carbon bonds. The compound has the chemical formula CH3C6H4MgBr and is typically found in solution form, often in diethyl ether .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: o-Tolylmagnesium Bromide is prepared through the reaction of o-bromotoluene with magnesium metal in the presence of anhydrous diethyl ether. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: o-Tolylmagnesium Bromide undergoes various types of reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution Reactions: It can replace halides in organic compounds.

Coupling Reactions: It participates in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions.

Halides: Reacts with organic halides in the presence of catalysts like palladium or nickel.

Solvents: Typically used in diethyl ether or tetrahydrofuran (THF).

Major Products:

Alcohols: From reactions with carbonyl compounds.

Biaryls: From coupling reactions with halides.

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

1. Grignard Reactions

o-Tolylmagnesium bromide is primarily used in Grignard reactions to synthesize various organic compounds. It acts as a nucleophile, reacting with electrophiles such as carbonyl compounds to form alcohols. For instance, it has been shown to yield o-tolyl carbinols when reacted with aldehydes or ketones, demonstrating its utility in producing complex molecules from simpler precursors .

2. Rearrangement Studies

Recent studies have highlighted the rearrangement capabilities of o-tolyl derivatives. For example, the reaction of benzylmagnesium chloride with certain substrates can lead to the formation of o-tolyl carbinols through an unexpected rearrangement mechanism . This property can be exploited to develop new synthetic pathways for creating specific isomers.

Polymer Science

1. Synthesis of Polycyclic Aromatic Hydrocarbons

this compound serves as an intermediate in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs), such as 13-fluorodibenzo[a,i]pyrene. These compounds are of interest due to their unique electronic properties and potential applications in organic electronics .

2. Organic Electronics

The compound's unique electrical and optical properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The conjugated macromolecules formed from reactions involving this compound can enhance the performance of these devices due to their ability to conduct electricity and emit light efficiently .

Case Studies

Mecanismo De Acción

The mechanism of action of o-Tolylmagnesium Bromide involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in carbonyl groups, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is influenced by the presence of the magnesium atom, which stabilizes the negative charge on the carbon atom .

Comparación Con Compuestos Similares

- p-Tolylmagnesium Bromide

- Phenylmagnesium Bromide

- m-Tolylmagnesium Bromide

Comparison:

- p-Tolylmagnesium Bromide: Similar in structure but with the methyl group in the para position. It exhibits similar reactivity but may have different steric effects.

- Phenylmagnesium Bromide: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.

- m-Tolylmagnesium Bromide: Has the methyl group in the meta position, which can influence the electronic and steric properties differently compared to o-Tolylmagnesium Bromide .

This compound stands out due to its specific reactivity patterns and the influence of the ortho-methyl group on its chemical behavior.

Actividad Biológica

o-Tolylmagnesium bromide (CAS No. 932-31-0) is a Grignard reagent, a class of organometallic compounds known for their reactivity in organic synthesis. This compound is particularly noted for its role as an intermediate in various chemical reactions, including the synthesis of complex organic molecules. Understanding the biological activity of this compound is crucial for assessing its potential applications and safety in chemical processes.

- Molecular Formula : CHBrMg

- Molecular Weight : 195.34 g/mol

- Appearance : Yellow to brown liquid

- Solubility : Commonly used in diethyl ether and tetrahydrofuran (THF) solutions.

Carcinogenic Potential

One significant aspect of this compound is its involvement in the synthesis of polycyclic aromatic hydrocarbons (PAHs), such as 13-Fluorodibenzo[a,i]pyrene. These compounds are known to exhibit carcinogenic properties through the activation of cytochrome P450 monooxygenase enzymes, which play a critical role in the metabolism of various substances, including drugs and environmental toxins .

Reaction Mechanisms

Research indicates that this compound can undergo rearrangement reactions under specific conditions. For example, studies have shown that it can convert to other derivatives, such as benzyl and o-tolyl carbinols, depending on reaction parameters like temperature and solvent choice . This behavior highlights its versatility in organic synthesis but also raises concerns about potential byproducts that may have biological implications.

Synthesis and Reactivity

In a study investigating the cross-coupling reactions involving aryl Grignard reagents, this compound was utilized to couple with allylic ethers. The reaction yielded significant amounts of desired products, demonstrating its effectiveness as a reagent in synthetic organic chemistry . The yields achieved were approximately 79%, indicating a high level of reactivity and efficiency.

Environmental Impact

The environmental implications of using this compound are also noteworthy. As a precursor to PAHs, its use in industrial applications necessitates careful handling and disposal to mitigate potential carcinogenic risks associated with PAH exposure. Research into the environmental fate of such compounds suggests that they can persist in ecosystems, leading to long-term ecological consequences .

Summary of Findings

| Property/Aspect | Details |

|---|---|

| Chemical Structure | CHBrMg |

| Biological Activity | Potential carcinogenic effects via PAHs |

| Reactivity | High reactivity in cross-coupling reactions |

| Environmental Concerns | Persistence and toxicity in ecosystems |

Propiedades

IUPAC Name |

magnesium;methylbenzene;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMQOOCGNXAQGW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=[C-]1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20918613 | |

| Record name | Magnesium bromide 2-methylbenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-31-0 | |

| Record name | Magnesium bromide 2-methylbenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.